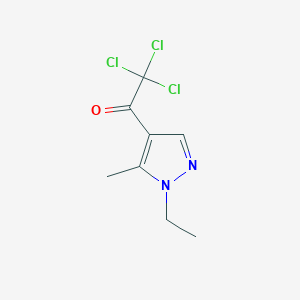
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone
Overview
Description
“2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that the compound “2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone” is similar and has been described as a product available for scientific research2.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, “2,2,2-Trichloro-1-(1H-pyrrol-2-yl)-ethanone” can be synthesized using potassium carbonate in diethyl ether at 20℃ for 1 hour3. However, the specific synthesis process for “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” is not readily available.Molecular Structure Analysis
The molecular structure of “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” is not explicitly provided in the search results. However, a similar compound “2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone” has a molecular formula of C6H4Cl3NO2.Chemical Reactions Analysis
The specific chemical reactions involving “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” are not detailed in the search results. However, a study on the basic hydrolysis of 2,2,2-trichloro-1-arylethanones provides some insight into possible reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” are not explicitly stated in the search results. However, a similar compound “2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone” has a molecular weight of 226.495.Scientific Research Applications
Kinetic and Thermodynamic Parameters in Reactions
2,2,2-Trichloro-1-phenylethanone and its derivatives, closely related to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, are used to understand kinetic and thermodynamic parameters in various reactions. For example, their reactions with alcohols in the presence of ethylamine can form corresponding esters, revealing insights about the reactivity of alcohols and the process of alcoholysis (Uieara et al., 1987).
Neuropharmacological Applications
Derivatives of 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone have been explored for their neuropharmacological effects. Compounds similar in structure have shown potential in improving cognitive functions like learning and memory in animal models (Zhang Hong-ying, 2012).
Corrosion Inhibition
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a compound with a structure akin to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, has been synthesized and identified as an effective corrosion inhibitor for mild steel in acidic environments. This demonstrates the potential application of such compounds in materials science, particularly in protecting metals from corrosion (Jawad et al., 2020).
Antimicrobial Activity
The antimicrobial activity of substituted 1,2,3-triazoles, which are structurally similar to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, has been a subject of study. These compounds have been synthesized and found to have significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Holla et al., 2005).
Asymmetric Synthesis
The compound has been used in asymmetric synthesis, providing a pathway to produce enantiomers of chiral building blocks, which are crucial in the development of pharmaceuticals and other fine chemicals (Demir et al., 2001).
Bioactive Compound Studies
Related compounds have been utilized in the study of bioactive compounds, demonstrating potential in treating various diseases, including cancer. For instance, derivatives of 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone have shown efficacy against specific cancer cell lines (Iwashita et al., 2008).
Safety And Hazards
The safety and hazards associated with “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” are not specified in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study or use of “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” are not specified in the search results. Further research and investigation would be needed to determine potential applications and areas of study for this compound.
Please note that the information provided is based on the available search results and may not fully cover the requested analysis due to the limited information available for the specific compound “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone”.
properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYKUUVVBJGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C(Cl)(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



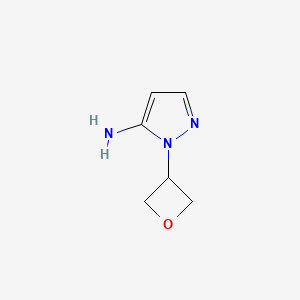
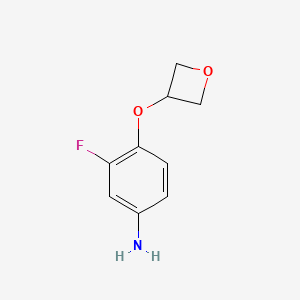
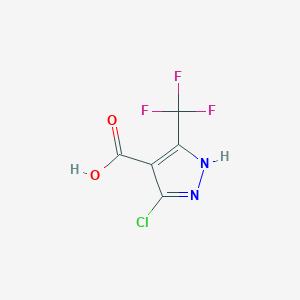
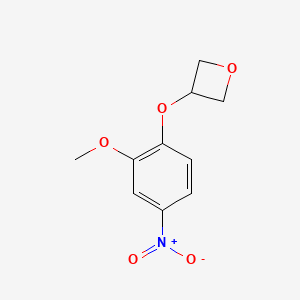
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)
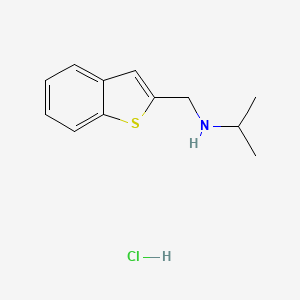
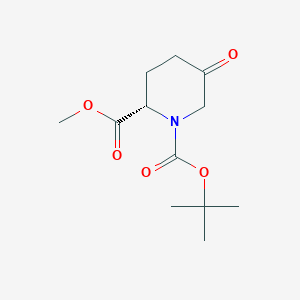
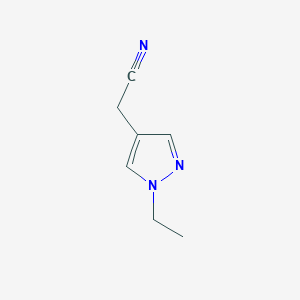
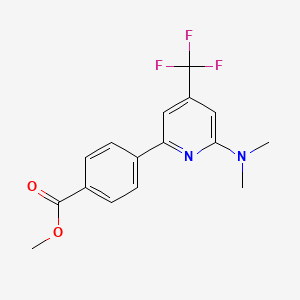
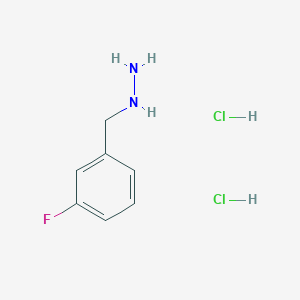


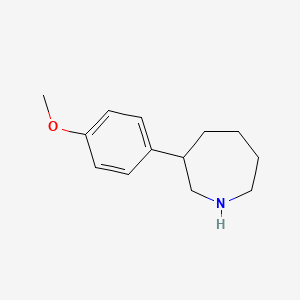
![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)